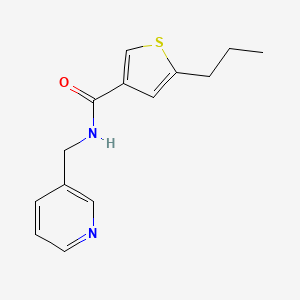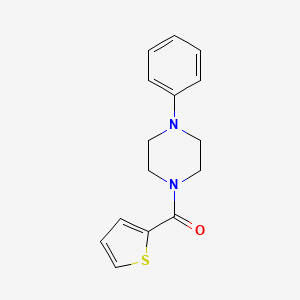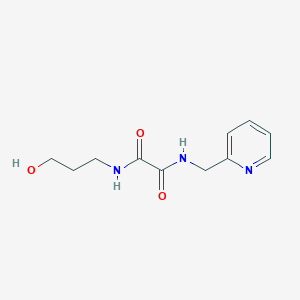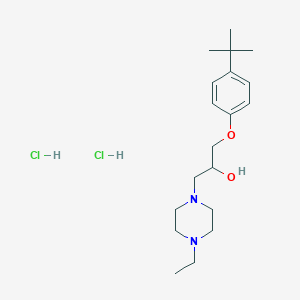
5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide, also known as PPTC, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has been studied extensively in the field of neuroscience due to its potential therapeutic applications for neurodevelopmental disorders such as Fragile X syndrome, autism spectrum disorders, and intellectual disability. 5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has been shown to improve cognitive function and behavioral symptoms in animal models of these disorders.
Mécanisme D'action
5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide acts as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). By binding to a site on the receptor that is distinct from the glutamate binding site, 5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide enhances the activity of mGluR5, leading to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects
5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal growth and plasticity. 5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide also increases the density of dendritic spines, which are structures on neurons that are involved in synaptic transmission. These effects contribute to the improvement in cognitive function observed in animal models of neurodevelopmental disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide in lab experiments is its high potency and selectivity for mGluR5. This allows for precise modulation of mGluR5 activity without affecting other receptors. However, one limitation is that 5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has poor solubility in water, which can make it difficult to administer in experiments.
Orientations Futures
Future research on 5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide could focus on optimizing its pharmacokinetic properties to improve its bioavailability and solubility. Additionally, further studies could investigate the potential therapeutic applications of 5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, research could explore the potential use of 5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide as a tool for studying the role of mGluR5 in synaptic plasticity and cognitive function.
Méthodes De Synthèse
The synthesis of 5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide involves the reaction of 3-aminopyridine with 5-bromo-3-thiophenecarboxylic acid in the presence of a base. The resulting intermediate is then reacted with propylamine to yield 5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide. The synthesis method has been optimized to produce high yields of 5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide with high purity.
Propriétés
IUPAC Name |
5-propyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-2-4-13-7-12(10-18-13)14(17)16-9-11-5-3-6-15-8-11/h3,5-8,10H,2,4,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTWMZBVMBSTNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-propyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-bromophenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B5142119.png)


![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-chloro-2-methylphenyl)hydrazone]](/img/structure/B5142138.png)
![2-nitro-5-[(2-propyn-1-yloxy)methyl]-5,6-dihydro[1,3]oxazolo[3,2-b][1,2,4]triazole](/img/structure/B5142152.png)
![3-chloro-4-{[1-(2-chlorobenzyl)-4-piperidinyl]oxy}-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5142155.png)


![5-[(2,6-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B5142180.png)

![5-[4-(allyloxy)-3-methoxybenzylidene]-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5142193.png)
![ethyl 4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride](/img/structure/B5142203.png)
![3-{4-[bis(4-fluorophenyl)methyl]-1-piperazinyl}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5142211.png)
![1-cyclopentyl-4-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-2-piperazinone](/img/structure/B5142214.png)